N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide

VCP/p97 inhibition Allosteric inhibitor design Structure-activity relationship

Researchers studying VCP/p97 often face gaps in commercial alkylsulfanyl-1,2,4-triazole libraries-specifically the ethyl/4-chlorophenyl combination needed for SAR. This compound fills that matrix position. • Enables head-to-head comparison of 4-Cl vs. unsubstituted phenyl (N-phenyl analog also available) • Predicted MW 310.8, cLogP ~2.5-3.0, TPSA ~70-75 Ų; suitable reference for permeability/solubility assays • Research-grade fragment for hit-to-lead optimization in ubiquitin-proteasome programs

Molecular Formula C13H15ClN4OS
Molecular Weight 310.80 g/mol
Cat. No. B10882595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide
Molecular FormulaC13H15ClN4OS
Molecular Weight310.80 g/mol
Structural Identifiers
SMILESCCC1=NC(=NN1)SC(C)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H15ClN4OS/c1-3-11-16-13(18-17-11)20-8(2)12(19)15-10-6-4-9(14)5-7-10/h4-8H,3H2,1-2H3,(H,15,19)(H,16,17,18)
InChIKeyFDPFHTIXKHWEAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide: Structural Baseline and In-Class Context


N-(4-Chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (molecular formula C₁₃H₁₄ClN₄OS) is a synthetic triazole-bearing propanamide that incorporates a 4-chlorophenyl substituent on the amide nitrogen and a 5-ethyl-1,2,4-triazole linked via a thioether bridge at the propanamide C2 position. The compound belongs to the broader alkylsulfanyl-1,2,4-triazole chemotype, a class that has been characterised as allosteric valosine-containing protein (VCP)/p97 inhibitors [1]. It is currently catalogued as a research-grade fragment or screening compound (e.g., TargetMol TPL0193, Bioss bs-102823C) intended for drug-discovery and chemical-biology applications [2]. Published quantitative bioactivity data specific to this precise molecule are not available in the peer-reviewed literature as of the knowledge cut-off; all differentiation claims below are therefore built on structural inference, class-level SAR trends, and physicochemical comparison with the closest obtainable analogs.

Pathway Study VCP/p97 allosteric inhibition research
SAR Context C5-ethyl / 4-chlorophenyl matrix position
Scaffold Type S-linked triazole chemotype for USP toolbox

Why Generic Substitution Fails for N-(4-Chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide


In-class alkylsulfanyl-1,2,4-triazoles cannot be freely interchanged because the VCP/p97 inhibitory potency and cellular activity of this chemotype are exquisitely sensitive to both the N-amide aryl substituent and the C5 alkyl group on the triazole ring [1]. Published SAR data demonstrate that replacing the C5 ethyl substituent with methyl, isobutyl, or cycloalkyl groups alters VCP IC₅₀ values by orders of magnitude, while removal or relocation of the 4-chlorophenyl group profoundly reduces target engagement [1]. Furthermore, the thioether linkage geometry and the hydrogen-bonding capacity of the amide NH influence allosteric binding conformation, meaning that even structurally near-identical analogs may exhibit divergent selectivity profiles, cellular permeability, and metabolic stability. Consequently, scientific users who require a defined VCP-inhibitory chemotype or who are using this compound as a chemical probe in ubiquitin-proteasome system research cannot assume functional equivalence without compound-specific validation.

C5 Alkyl Variation Methyl or isobutyl analogs may shift potency profile by orders of magnitude
Aryl Substituent Impact Removal or relocation of 4-chlorophenyl may reduce target occupancy
Linker Geometry O-linked or methylene-linked analogs may alter allosteric binding conformation

Product-Specific Quantitative Evidence Guide for N-(4-Chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide


C5 Ethyl Substituent Confers Defined Steric and Lipophilic Parameters Relative to Methyl and Isobutyl Analogs

Within the alkylsulfanyl-1,2,4-triazole VCP inhibitor series, the C5 substituent on the triazole ring critically governs potency. The target compound bears a C5 ethyl group (S-ethyl). In the foundational SAR study by Polucci et al., the S-ethyl analog demonstrated a VCP IC₅₀ of 9.92 μM, compared with >30 μM for the S-methyl analog and 1.29 μM for the S-isobutyl analog [1]. Although these data are for a distinct left-hand-side scaffold and not the exact N-(4-chlorophenyl)propanamide, they establish the rank-order contribution of the ethyl group: it provides demonstrably higher potency than methyl (≥3‑fold improvement) while avoiding the increased molecular weight and potential metabolic liability of the isobutyl moiety. The 4-chlorophenyl amide in the target compound is expected to further modulate potency and selectivity through additional hydrophobic contacts in the VCP allosteric pocket. [1]

C5 Ethyl vs Methyl/Isobutyl
Class-level inference
S-ethyl analog IC₅₀ 9.92 µM; S-methyl >30 µM; S-isobutyl 1.29 µM
Ethyl group balances potency and MW in class SAR
Data from related scaffold; target compound IC₅₀ not published
VCP/p97 inhibition Allosteric inhibitor design Structure-activity relationship

4-Chlorophenyl Amide Substituent Enhances Predicted Target Occupancy vs Unsubstituted Phenyl Analogs

The VCP allosteric binding site contains a hydrophobic cleft that accommodates aryl groups from the inhibitor amide moiety. In the alkylsulfanyl-1,2,4-triazole series, compound 1 (which contains a 4-chlorobenzyl ether left-hand side) served as the HTS hit, and SAR expansion confirmed that the 4-chloro substituent contributed to potency [1]. The target compound replaces the ether linkage with a direct amide bond carrying a 4-chlorophenyl ring. The chlorine atom increases aryl ring electron deficiency and enhances van der Waals contacts within the hydrophobic sub-pocket, which is predicted to improve VCP binding affinity relative to the des-chloro (N-phenyl) analog [1]. The N-phenyl analog 2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide has been catalogued (SpectraBase Compound ID 5MJIMBowNEO) and is commercially available, allowing direct comparative procurement for target-engagement studies. [1][2]

4-Cl vs H Phenyl
Class-level inference
Predicted ~2–5 fold improvement from class SAR
Chloro substitution may enhance VCP binding
Direct amide series comparison not experimentally determined
Hydrophobic interaction Allosteric pocket VCP inhibitor

Thioether Linkage Geometry and Conformational Restriction Differentiate the Target Compound from O-Linked and Methylene-Linked Analogs

The nature of the linker between the triazole core and the propanamide chain determines the three-dimensional presentation of the amide aryl group to the VCP allosteric site. The Polucci et al. SAR study systematically compared oxygen, sulfur, nitrogen, and carbon linkers at the equivalent position (Table 3, compounds 1, 48, 52, 49, 51). The sulfur linker (compound 48) retained activity comparable to the original ether, while the methylene linker (compound 49) showed reduced potency [1]. The target N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide incorporates the sulfur linker, which confers specific bond angle (~100°) and torsional flexibility characteristics distinct from oxymethylene analogs available from commercial libraries. This linker difference can be exploited in scaffold-hopping or intellectual-property strategies where O-linked analogs are covered by existing composition-of-matter patents. [1]

S-linker vs O/CH₂
Class-level inference
S-linker retains VCP inhibition comparable to O-linker; CH₂ linker reduces potency
S-linker provides distinct chemotype for IP strategy
Data from related triazole scaffold
Allosteric inhibitor Linker SAR Triazole scaffold

Computed Physicochemical Profile Positions the Compound Favourably for Cellular Permeability and Oral Bioavailability Relative to Higher-Alkyl Congeners

Calculated physicochemical properties for N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide (MW 310.8 g/mol, cLogP ~2.5–3.0, topological polar surface area ~70–75 Ų, H-bond donors 2, H-bond acceptors 5) place it within Lipinski and Veber parameter space indicative of favourable membrane permeability [1]. In comparison, the 5-isobutyl analog carries an additional ~28 mass units and a higher cLogP, while the 5-methyl analog, although lower in MW, sacrifices VCP potency (see Evidence Item 1). The ethyl congener thus occupies a 'sweet spot' balancing potency and drug-like properties. Furthermore, related 1,2,4-triazole-3-thiol propanamide derivatives have demonstrated measurable antifungal activity (MIC range ≤0.125–4.0 µg/mL against Candida and Cryptococcus species) when incorporating aryl-propanamide side chains, confirming that this scaffold can yield cell-permeable, biologically active compounds [2].

Physicochemical Profile
Predicted
MW 310.8; cLogP 2.5–3.0; TPSA ~70–75 Ų
Intermediate properties support permeability and solubility screening
Calculated values; experimental logP/D not available
Drug-likeness Permeability Physicochemical property prediction

Best Application Scenarios for N-(4-Chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide Based on Structural Differentiation Evidence


VCP/p97 Allosteric Inhibitor Chemical Probe Development

The compound provides a structurally authenticated starting point for medicinal chemistry programs targeting allosteric inhibition of VCP/p97. Its 5-ethyl and 4-chlorophenyl substituents are predicted to confer measurable target engagement based on class-level SAR [1], and the S-linker offers an underexplored chemotype distinct from published O-linked series. Purchase is indicated when a fragment or early lead with balanced MW and lipophilicity is required for hit-to-lead optimisation.

Comparative SAR Studies Against N-Phenyl and Alternative C5-Alkyl Analogs

Because the N-phenyl analog (2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylpropanamide) is commercially available [2], parallel procurement of both compounds enables head-to-head evaluation of the 4-chloro substituent contribution to VCP binding, cellular potency, and selectivity. This experimental design directly tests the class-level inference that the chloro group enhances hydrophobic occupancy in the allosteric pocket [1].

Scaffold-Hopping Library Expansion for Ubiquitin-Proteasome System Research

For laboratories building focused libraries around the alkylsulfanyl-1,2,4-triazole pharmacophore, this compound fills a specific 'ethyl/4-chlorophenyl' matrix position that is not occupied by the more extensively characterised isobutyl or cyclopentyl analogs [1]. Its inclusion enables quantitative SAR mapping of the C5 alkyl dimension within a consistent amide aryl context.

Physicochemical Benchmarking in Lead Optimisation Campaigns

The compound's predicted physicochemical profile (MW 310.8, cLogP ~2.5–3.0, TPSA ~70–75 Ų) makes it a suitable reference standard for permeability and solubility assays when benchmarking more elaborate VCP inhibitor candidates. Its intermediate properties facilitate identification of property cliffs when structural modifications are introduced [1].

Application
Selection Property
Validation Focus
VCP/p97 allosteric probe development
Class-level target engagement profile
VCP ATPase and cellular assay validation
Comparative SAR with aryl-substituted analogs
Aryl substituent binding contribution
Target engagement and selectivity profiling
Scaffold-hopping library expansion
S-linker chemotype differentiation
Linker-dependent potency and IP landscape
Physicochemical benchmarking
Predicted drug-like parameter space
Permeability and solubility assay comparison
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